An In-Depth Technical Guide to 1-Bromo-4-isobutylbenzene: Structure, Properties, and Synthetic Applications
An In-Depth Technical Guide to 1-Bromo-4-isobutylbenzene: Structure, Properties, and Synthetic Applications
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-bromo-4-isobutylbenzene, a key aromatic building block with significant applications in organic synthesis and pharmaceutical development. The document delves into the molecule's structural and physicochemical properties, supported by spectroscopic analysis. A detailed, field-proven protocol for its synthesis via electrophilic aromatic substitution is presented, with a focus on the mechanistic underpinnings and experimental causality. Furthermore, the guide explores the utility of 1-bromo-4-isobutylbenzene as a versatile intermediate in the synthesis of high-value molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Molecular Structure and Physicochemical Properties
1-Bromo-4-isobutylbenzene, with the chemical formula C₁₀H₁₃Br, is a substituted aromatic hydrocarbon. The molecule consists of a benzene ring substituted with a bromine atom and an isobutyl group at the para position (1,4-substitution). This substitution pattern is crucial for its reactivity and subsequent applications in multi-step syntheses.
The molecular weight of 1-bromo-4-isobutylbenzene is approximately 213.11 g/mol .[1][2] Its physical form at room temperature is typically a colorless to pale yellow liquid.[3]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 2051-99-2 | [1][4] |
| Molecular Formula | C₁₀H₁₃Br | [1][2] |
| Molecular Weight | 213.11 g/mol | [1] |
| Physical Form | Colorless to pale yellow liquid | [3] |
| Boiling Point | 97-98 °C at 5 Torr | [5] |
| Density | ~1.26 g/cm³ | [5] |
| Purity | Commercially available in various purities (e.g., 98%) |
Molecular Structure Visualization
The structural arrangement of 1-bromo-4-isobutylbenzene is depicted in the following diagram:
Caption: Mechanism of electrophilic bromination of isobutylbenzene.
Experimental Procedure
Materials:
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Isobutylbenzene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Sodium bisulfite solution (aqueous)
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve isobutylbenzene in anhydrous dichloromethane.
-
Add a catalytic amount of iron(III) bromide or a few iron filings to the flask.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a stoichiometric amount of bromine, dissolved in a small amount of anhydrous dichloromethane, to the reaction mixture via the dropping funnel with constant stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the red-brown color of bromine disappears.
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, sodium bisulfite solution (to remove any unreacted bromine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure 1-bromo-4-isobutylbenzene.
Causality of Experimental Choices:
-
Anhydrous Conditions: The Lewis acid catalyst (FeBr₃) is moisture-sensitive. Water would deactivate the catalyst, thus preventing the reaction.
-
Low Temperature: The bromination of activated aromatic rings is an exothermic reaction. Maintaining a low temperature during the addition of bromine helps to control the reaction rate and minimize the formation of poly-brominated byproducts.
-
Gas Trap: The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The gas trap, typically containing a sodium hydroxide solution, neutralizes the HBr gas.
-
Washing Steps: The aqueous workup is crucial for removing the catalyst, unreacted starting materials, and byproducts. The sodium bisulfite wash specifically removes excess bromine.
Applications in Drug Development and Medicinal Chemistry
Aryl bromides, such as 1-bromo-4-isobutylbenzene, are highly valuable intermediates in the pharmaceutical industry. The carbon-bromine bond serves as a versatile functional handle for the introduction of other molecular fragments through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Key Intermediate in the Synthesis of Ibuprofen
The most prominent application of isobutylbenzene derivatives is in the synthesis of ibuprofen, a widely used NSAID. [6]While the direct precursor to ibuprofen is typically 4-isobutylacetophenone, the synthesis of this precursor begins with isobutylbenzene. [7]The structural similarity and the synthetic accessibility from isobutylbenzene make 1-bromo-4-isobutylbenzene a closely related and potentially useful starting material for the synthesis of ibuprofen analogues.
Caption: Synthetic relationship of 1-bromo-4-isobutylbenzene to ibuprofen.
Scaffold for Novel Drug Candidates
The introduction of a bromine atom into a molecule can significantly impact its pharmacokinetic and pharmacodynamic properties. [8]Bromine can increase lipophilicity, which can enhance membrane permeability and oral absorption. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a drug molecule to its target protein. [8]Therefore, 1-bromo-4-isobutylbenzene serves as an excellent starting point for the synthesis of libraries of novel compounds for screening in drug discovery programs. [9]
Safety and Handling
1-Bromo-4-isobutylbenzene is classified as an irritant. It can cause skin and eye irritation, and may cause respiratory irritation. Therefore, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-Bromo-4-isobutylbenzene is a synthetically valuable aromatic compound with a well-defined molecular structure and predictable chemical properties. Its straightforward synthesis via electrophilic aromatic substitution and its utility as a precursor to high-value molecules, particularly in the pharmaceutical industry, underscore its importance in modern organic chemistry. This guide has provided a detailed overview of its key characteristics, a reliable synthetic protocol, and an insight into its applications, serving as a comprehensive resource for researchers and professionals in the field.
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